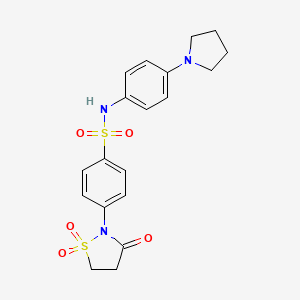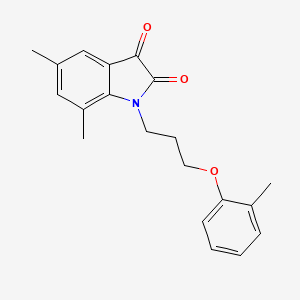
5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione
Descripción general
Descripción
5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione, also known as DMID, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMID belongs to the class of indoline-2,3-dione derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. This compound also arrests the cell cycle at the G2/M phase by inhibiting cyclin-dependent kinases (CDKs) and downregulating cyclin B1 expression. In inflammation, this compound inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key signaling pathways involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and arrests the cell cycle. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, inhibits the activation of NF-κB and MAPKs, and reduces oxidative stress. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation, protects against neuronal damage, and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and low toxicity. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications in humans. Some future directions for this compound research include:
1. Evaluation of this compound's efficacy and safety in clinical trials for cancer, inflammation, and neurodegenerative disorders.
2. Investigation of the optimal dosage and administration route of this compound for different diseases.
3. Development of this compound analogs with improved bioavailability and pharmacokinetics.
4. Exploration of the molecular mechanisms underlying this compound's therapeutic effects.
5. Investigation of this compound's potential interactions with other drugs and its effects on drug metabolism.
Conclusion:
This compound is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. This compound's mechanism of action involves multiple pathways, including apoptosis, cell cycle arrest, and inhibition of pro-inflammatory signaling pathways. This compound has various biochemical and physiological effects, including reducing oxidative stress and inflammation, inhibiting cell proliferation, and improving cognitive function. Further research is needed to explore this compound's potential therapeutic applications in humans and to develop this compound analogs with improved bioavailability and pharmacokinetics.
Aplicaciones Científicas De Investigación
5,7-Dimethyl-1-(3-(o-tolyloxy)propyl)indoline-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
5,7-dimethyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-11-15(3)18-16(12-13)19(22)20(23)21(18)9-6-10-24-17-8-5-4-7-14(17)2/h4-5,7-8,11-12H,6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNFXWRNAJIPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-({[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315888.png)
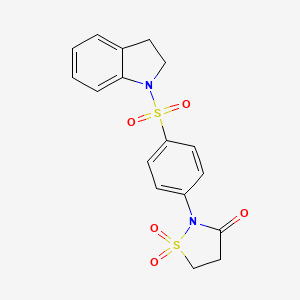

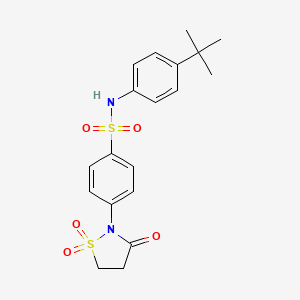
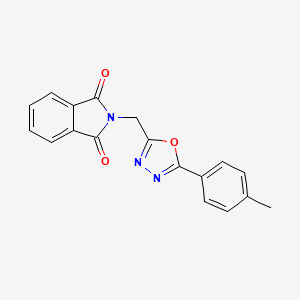
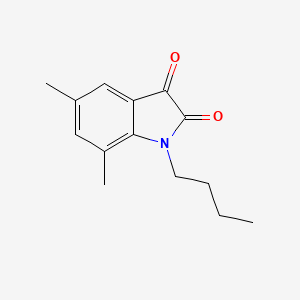


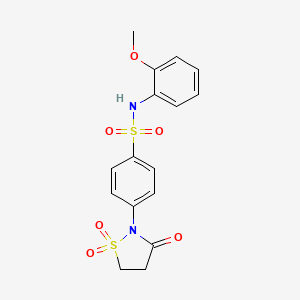
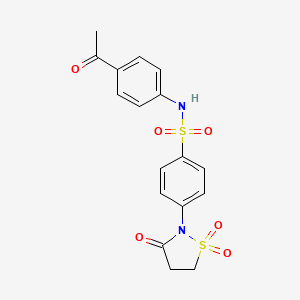
![N-[3-({[4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B3315977.png)
